4-Isopropylthiazole

Description

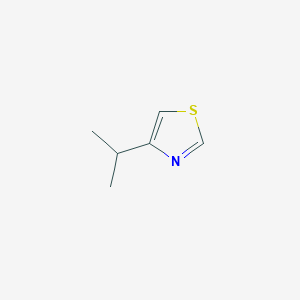

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYERPWBBOZARFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylthiazole: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies for 4-isopropylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the physicochemical characteristics of this thiazole derivative, supported by spectroscopic data. Furthermore, it presents a detailed exploration of its synthesis, with a primary focus on the Hantzsch thiazole synthesis, including a step-by-step experimental protocol and a thorough discussion of the reaction mechanism. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents incorporating the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds, including natural products and synthetic drugs. The unique electronic properties of the thiazole ring, coupled with its ability to participate in various intermolecular interactions, make it a privileged structure in the design of molecules with diverse therapeutic applications. This compound, as a substituted thiazole, serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.

Chemical Properties of this compound

Precise experimental data for the parent this compound is limited in publicly available literature. However, the properties of the closely related and commercially available 2-isopropyl-4-methylthiazole provide a reliable reference point for understanding its physicochemical characteristics.

Physical and Chemical Properties

The physical and chemical properties of 2-isopropyl-4-methylthiazole are summarized in the table below. These values are expected to be similar to those of this compound.

| Property | Value (for 2-isopropyl-4-methylthiazole) | Reference(s) |

| Molecular Formula | C₇H₁₁NS | [1][2] |

| Molecular Weight | 141.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Green, nutty, fruity, earthy | [3] |

| Density | 1.001 g/mL at 25 °C | [2] |

| Boiling Point | 92 °C at 50 mmHg | [4] |

| Solubility | Slightly soluble in water; Miscible in fats and ethanol | [2] |

| CAS Number | 15679-13-7 | [1][2] |

Spectroscopic Data

The following spectroscopic data for 2-isopropyl-4-methylthiazole can be used as a guide for the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 2-isopropyl-4-methylthiazole would be expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the methyl group on the thiazole ring, and a singlet for the proton on the thiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the isopropyl group, the methyl group, and the three carbon atoms of the thiazole ring.

-

IR (Infrared) Spectroscopy: The IR spectrum of a thiazole derivative typically exhibits characteristic absorption bands corresponding to C-H, C=N, and C-S stretching vibrations within the heterocyclic ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole ring and its substituents. The mass spectrum for 2-isopropyl-4-methylthiazole shows a molecular ion peak at m/z 141.[2]

Synthesis of this compound

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide range of derivatives. The Hantzsch thiazole synthesis is a classical and highly effective method for the preparation of thiazoles and is particularly well-suited for the synthesis of this compound.

The Hantzsch Thiazole Synthesis: A Powerful Tool

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[5] The choice of these two starting materials allows for the introduction of various substituents onto the resulting thiazole ring. For the synthesis of this compound, the key precursors are 1-bromo-3-methyl-2-butanone (the α-haloketone) and thioformamide (the thioamide).

The causality behind this choice is straightforward: the isopropyl group is introduced via the α-haloketone, and the absence of a substituent at the 2-position of the target molecule necessitates the use of the simplest thioamide, thioformamide.

Reaction Mechanism of the Hantzsch Synthesis

The Hantzsch thiazole synthesis proceeds through a well-elucidated mechanism involving nucleophilic substitution, cyclization, and dehydration.[6]

Caption: Mechanism of the Hantzsch Synthesis of this compound.

-

S-Alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom of thioformamide on the α-carbon of 1-bromo-3-methyl-2-butanone, displacing the bromide ion in an SN2 reaction. This step forms a thioimidate intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization leads to the formation of a five-membered hydroxythiazoline intermediate.

-

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The loss of a water molecule results in the formation of the aromatic this compound ring.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound via the Hantzsch reaction. This protocol is adapted from established procedures for the synthesis of similar thiazole derivatives.[6][7]

Materials:

-

1-Bromo-3-methyl-2-butanone

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (1.0 eq.) in absolute ethanol.

-

To this solution, add thioformamide (1.1 eq.).

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and transfer the mixture to a separatory funnel.

-

Neutralize the aqueous solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, drawing on data from a closely related analogue, and has presented a comprehensive and practical synthetic route via the Hantzsch thiazole synthesis. The provided experimental protocol and mechanistic insights are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel thiazole-containing molecules in drug discovery programs.

References

-

Hantzsch Thiazole Synthesis - SynArchive. [Link]

-

Chem-Impex. 2-Isopropyl-4-methylthiazole. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis - laboratory experiment. [Link]

-

PubChem. 2-Isopropyl-4-methylthiazole. [Link]

-

Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. [Link]

-

synthesis of thiazoles - YouTube. [Link]

-

Ernesto Ventós S.A. 2-ISOPROPYL-4-METHYLTHIAZOLE. [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

The Good Scents Company. tropical thiazole. [Link]

-

ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]

- 4. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Analysis of 4-Isopropylthiazole

This guide provides an in-depth analysis of 4-isopropylthiazole, a heterocyclic compound of interest in flavor chemistry and as a synthetic building block. The structural elucidation of such molecules is fundamentally reliant on a suite of spectroscopic techniques. Here, we present a comprehensive examination of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-proven protocols are provided for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. This compound consists of a five-membered thiazole ring substituted at the C4 position with an isopropyl group. The systematic numbering of atoms is crucial for unambiguous NMR assignments.

Figure 1: Structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a complete structural map can be assembled.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule.

-

H2 Proton (Thiazole Ring): This proton, attached to C2 adjacent to both nitrogen and sulfur, is expected to be the most deshielded proton on the heterocyclic ring, appearing as a singlet or a narrow doublet due to a small coupling with H5.

-

H5 Proton (Thiazole Ring): This proton at C5 will appear downfield due to the aromatic nature of the ring, but generally upfield relative to H2. It will appear as a singlet or a narrow doublet from coupling to H2.

-

H6 Methine Proton (Isopropyl Group): The methine proton is adjacent to the thiazole ring and is coupled to the six methyl protons. According to the n+1 rule, this signal should appear as a septet.

-

H7/H8 Methyl Protons (Isopropyl Group): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton (H6) and will therefore appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.6 - 8.9 | d | ~2.0 |

| H5 | 7.0 - 7.3 | d | ~2.0 |

| H6 (CH) | 3.0 - 3.4 | sept | ~6.9 |

| H7/H8 (2 x CH₃) | 1.2 - 1.4 | d | ~6.9 |

Note: Predicted values are based on data for similar alkyl-substituted thiazoles and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[1][2]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. This compound is expected to exhibit five distinct signals.

-

C2 (Thiazole Ring): This carbon, positioned between two heteroatoms (N and S), is expected to be significantly downfield.

-

C4 (Thiazole Ring): The substituted C4 carbon will also be in the aromatic region but is shielded relative to C2.

-

C5 (Thiazole Ring): The C5 carbon, attached to a hydrogen, will appear in the aromatic region, typically upfield of the substituted C4.

-

C6 (Isopropyl CH): The methine carbon of the isopropyl group will appear in the aliphatic region.

-

C7/C8 (Isopropyl CH₃): The two equivalent methyl carbons will produce a single, typically strong signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 158 - 162 |

| C5 | 110 - 115 |

| C6 (CH) | 30 - 35 |

| C7/C8 (2 x CH₃) | 22 - 25 |

Note: Predicted values are based on established chemical shift ranges for thiazole derivatives.[3][4][5]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, high-quality NMR tube.[6] For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H, CDCl₃ at δ 77.16 ppm for ¹³C).[7]

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a clear spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

IR Spectral Analysis

The key vibrational modes for this compound are associated with the thiazole ring and the isopropyl substituent.

-

C-H Stretching: Look for aromatic C-H stretching from the thiazole ring just above 3000 cm⁻¹ and aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations in the 1650-1450 cm⁻¹ region. These are often sharp and of medium to strong intensity.

-

C-H Bending: Aliphatic C-H bending vibrations for the isopropyl group (e.g., scissoring, rocking) will appear in the 1470-1365 cm⁻¹ range. The characteristic doublet for an isopropyl group is expected around 1385 cm⁻¹ and 1370 cm⁻¹.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3050 | C-H Stretch | Thiazole Ring (=C-H) |

| 2970 - 2870 | C-H Stretch | Isopropyl Group |

| ~1600, ~1500 | C=N, C=C Ring Stretch | Thiazole Ring |

| 1470 - 1450 | C-H Bend (asymmetric) | -CH₃ |

| ~1385, ~1370 | C-H Bend (symmetric, "isopropyl split") | Isopropyl Group |

Note: These are typical ranges for the specified functional groups.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common technique for liquid samples due to its minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[11]

-

Sample Application: Place a single drop of neat this compound liquid onto the center of the ATR crystal (e.g., diamond or ZnSe).[12]

-

Pressure Application: If a pressure clamp is available, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.[13]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[14]

MS Fragmentation Analysis

The mass spectrum of this compound (Molecular Formula: C₇H₁₁NS, Molecular Weight: 141.23 g/mol ) is predicted to show a distinct molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺•): The parent peak should be observed at a mass-to-charge ratio (m/z) of 141. The presence of a sulfur atom will also give rise to a smaller M+2 peak at m/z 143 due to the natural abundance of the ³⁴S isotope.

-

Major Fragmentation Pathways: The high energy of electron ionization (typically 70 eV) will cause the molecular ion to fragment.[15] The most probable fragmentations involve the loss of stable neutral species or radicals from the isopropyl group.

-

Loss of a Methyl Radical: A common fragmentation is the cleavage of a methyl group, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 126 ([M-15]⁺).

-

McLafferty Rearrangement is not possible as there is no gamma-hydrogen relative to a carbonyl or similar group.

-

Ring Fragmentation: The thiazole ring itself can fragment, though this often leads to a more complex pattern of lower mass ions.

-

Figure 2: Primary fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Identity of Loss |

| 141 | [C₇H₁₁NS]⁺• | Molecular Ion (M⁺•) |

| 126 | [C₆H₈NS]⁺ | •CH₃ |

| 98 | [C₄H₄NS]⁺ | C₃H₇• (Isopropyl) |

Note: The relative abundance of fragments depends on their stability.

Experimental Protocol: Electron Ionization (EI) MS

This protocol is standard for volatile liquid samples coupled with a Gas Chromatography (GC) inlet.

-

Sample Introduction: Inject a dilute solution of this compound (in a volatile solvent like dichloromethane or hexane) into a GC-MS system. The GC will separate the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source, where it is bombarded with a beam of 70 eV electrons.[16]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.[17]

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation of the this compound structure.

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. asianpubs.org [asianpubs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. omicsonline.org [omicsonline.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. agilent.com [agilent.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the 4-Isopropylthiazole Moiety: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the this compound moiety, a heterocyclic scaffold of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying chemical principles governing the synthesis, reactivity, and application of molecules incorporating this core structure. We will explore its physicochemical characteristics through key derivatives, detail synthetic methodologies with an emphasis on causal mechanisms, and contextualize its relevance in the development of novel therapeutic agents.

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its unique electronic properties, ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions with biological targets such as hydrogen bonding and π-stacking.[2] The thiazole ring is a key component in drugs ranging from the anti-inflammatory Meloxicam to the antibiotic Penicillin (in its reduced thiazolidine form).[1][3] Substitutions at the 2, 4, and 5 positions of the ring allow for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile building block for medicinal chemists.

The this compound Moiety: Structure and Identification

The this compound core consists of a standard 1,3-thiazole ring with an isopropyl group attached at the C4 position. While the parent this compound compound is not widely cataloged or commercially available, its structural motif is a key component in a variety of more complex, functionally significant molecules. Therefore, this guide focuses on the properties and synthesis of the this compound moiety as part of these larger structures.

Key derivatives that serve as reference points for this scaffold include:

-

4-Isopropyl-1,3-thiazole-2-carbaldehyde: (CAS No. 184154-42-5)[4]

-

This compound-2-carbohydrazide: A key intermediate in the synthesis of potential antimicrobial agents.[5]

The isopropyl group at the C4 position provides a moderate lipophilic character and steric bulk, which can be crucial for optimizing a drug candidate's binding affinity to its target protein and influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of the 4-Substituted Thiazole Core: The Hantzsch Synthesis

The most fundamental and widely adopted method for constructing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1][6][7] This reaction is a cornerstone of heterocyclic chemistry due to its reliability, broad substrate scope, and generally high yields.

Causality of the Hantzsch Synthesis: The reaction's efficacy stems from a cyclocondensation between an α-haloketone and a thioamide.[1] The thioamide's sulfur atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone is not correct, it attacks the halogenated carbon. The key steps involve the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

General Experimental Protocol: Hantzsch Synthesis of a 4-Alkylthiazole

This protocol describes a generalized procedure for synthesizing a 4-alkylthiazole, which can be adapted specifically for this compound by using the appropriate α-haloketone.

Step 1: Nucleophilic Attack The thioamide (e.g., thioformamide) is dissolved in a suitable polar solvent, such as ethanol or isopropanol. The α-haloketone (e.g., 1-bromo-3-methyl-2-butanone for synthesizing this compound) is added to the solution. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen.

Step 2: Cyclization The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the original ketone. This step forms the five-membered ring.

Step 3: Dehydration The reaction mixture is typically heated to reflux. Under these conditions, the cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic this compound ring.

Step 4: Work-up and Purification After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Caption: Figure 1: Generalized workflow for the Hantzsch synthesis of this compound.

Physicochemical and Spectroscopic Profile

As data for the parent this compound is scarce, we present computed and experimental data for a key derivative to provide insight into the expected properties of the core moiety.

Table 1: Physicochemical Properties of 4-Isopropyl-1,3-thiazole-2-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 184154-42-5 | [4] |

| Molecular Formula | C₇H₉NOS | [4] |

| Molecular Weight | 155.22 g/mol | [4] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 58.2 Ų |[4] |

Expected Spectroscopic Characteristics (NMR & IR)

Based on the structure and data from related compounds, the following spectral features can be predicted for the this compound moiety:

-

¹H NMR:

-

Isopropyl Protons: A doublet at approximately 1.2-1.4 ppm (6H) corresponding to the two methyl groups, and a septet at approximately 3.0-3.3 ppm (1H) for the methine proton.

-

Thiazole Protons: The proton at the C5 position (H5) would appear as a singlet downfield, typically in the range of 7.0-7.5 ppm. The proton at the C2 position (H2), if present, would be the most downfield, often appearing above 8.5 ppm due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.

-

-

¹³C NMR:

-

Isopropyl Carbons: The methyl carbons would resonate around 23-24 ppm, while the methine carbon would be found further downfield, around 33-35 ppm.

-

Thiazole Carbons: The C4 and C5 carbons would have distinct chemical shifts, while the C2 carbon would be the most deshielded, appearing significantly downfield (e.g., >150 ppm).

-

-

IR Spectroscopy:

-

C-H Stretching: Aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The characteristic aromatic ring stretching vibrations for the thiazole core would be present in the 1600-1450 cm⁻¹ region.

-

Chemical Reactivity of the 4-Substituted Thiazole Ring

The reactivity of the thiazole ring is complex and dictated by the electronegativity of the heteroatoms. The electron density distribution makes certain positions susceptible to specific types of reactions.[3]

-

Protonation & N-Alkylation: The lone pair of electrons on the nitrogen atom (N3) makes it the primary site for protonation and alkylation, forming thiazolium salts.[3]

-

Deprotonation at C2: The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. It can be removed by strong bases like organolithium reagents, creating a nucleophilic center at C2 that can react with various electrophiles.[3]

-

Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the heteroatoms. When it does occur, substitution is favored at the C5 position, which is the most electron-rich carbon, followed by the C4 position. The presence of the bulky isopropyl group at C4 would sterically hinder attack at that position and further direct electrophiles to C5.[3]

-

Nucleophilic Substitution: Nucleophilic attack is favored at the C2 position, which is the most electron-deficient.[3]

Caption: Figure 2: Key reactivity sites on the this compound core.

Applications in Drug Development: A Scaffold for Antimicrobial Agents

The most significant application for the this compound moiety in the scientific literature is its incorporation into novel antimicrobial agents. A key study synthesized a series of this compound-2-carbohydrazide analogs and evaluated their activity against bacteria, fungi, and Mycobacterium tuberculosis.[5]

The findings demonstrated that the substituted this compound-2-carbohydrazide moiety plays a crucial role in enhancing the antitubercular properties of this class of compounds.[5][8] Several of the synthesized derivatives exhibited good to moderate antibacterial and antifungal activity.[5][8] This research underscores the value of the this compound scaffold as a foundational element for generating new therapeutic leads. The isopropyl group, in this context, likely contributes to the molecule's overall lipophilicity, which can be critical for cell membrane penetration to reach intracellular targets.

Safety and Handling

Specific toxicology and handling data for this compound are not available due to its limited commercial presence. However, as a sulfur- and nitrogen-containing heterocyclic compound, standard laboratory safety precautions for handling potentially hazardous chemicals should be strictly followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

References

-

Mallikarjuna, B. P., Sastry, B. S., Suresh Kumar, G. V., Rajendraprasad, Y., Chandrashekar, S. M., & Sathisha, K. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 44(11), 4739–4746. [Link]

-

PubChem. (n.d.). 2-Methyl-4-(1-methylethyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaur, H., & Singh, J. (2018). SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2016). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 37(6), 688-723. [Link]

-

PubChem. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16936-16953. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Mallikarjuna, B. P., Sastry, B. S., Suresh Kumar, G. V., et al. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 44(11), 4739-46. [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, S., Singh, P., & Sharma, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-666. [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4,5-dimethylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]

-

ResearchGate. (2019). Review on substituted 1, 3, 4 thiadiazole compounds. Retrieved from [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Isopropyl-4,5-dimethyl-1,3-thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-(((N-cyclopropyl)amino)methyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, K., et al. (2023). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. Frontiers in Cellular and Infection Microbiology. [Link]

-

Papakyriakou, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9, 19427. [Link]

-

Ghorab, M. M., et al. (2000). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Pharmazie, 55(11), 823-7. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3469. [Link]

-

SpectraBase. (n.d.). 2-isopropyl-4-propylthiazole. Retrieved from [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. 4-Isopropyl-1,3-thiazole-2-carbaldehyde | C7H9NOS | CID 11084110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. a2bchem.com [a2bchem.com]

An In-depth Technical Guide to 4-Isopropylthiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-isopropylthiazole, a key heterocyclic moiety. Given the potential ambiguity in nomenclature, this document will address the relevant isomers and derivatives, focusing on their chemical identity, synthesis, and applications, particularly within the realm of drug discovery and development.

Decoding the Nomenclature: Isopropylthiazole Isomers

The term "this compound" can be ambiguous. In chemical nomenclature, it is crucial to specify all substituents on the thiazole ring. The most common and commercially significant isomers are 2-methyl-4-isopropylthiazole and 4-methyl-2-isopropylthiazole . This guide will focus on these, providing clear identification for each.

A critical derivative, 2-isopropyl-4-(methylaminomethyl)thiazole , is a vital intermediate in the synthesis of the antiretroviral drug Ritonavir, highlighting the significance of the 4-substituted isopropylthiazole scaffold in medicinal chemistry.[1][2]

Molecular Structure and Physicochemical Properties

The foundational structure of these compounds is a five-membered aromatic ring containing both sulfur and nitrogen atoms. The position of the isopropyl and methyl groups significantly influences their physical and chemical characteristics.

2-Isopropyl-4-methylthiazole

4-Isopropyl-2-methylthiazole

Table 1: Physicochemical Properties of Isopropylthiazole Isomers

| Property | 2-Isopropyl-4-methylthiazole | 4-Isopropyl-2-methylthiazole |

| CAS Number | 15679-13-7[3][4][5] | 32272-52-9[7][8] |

| Molecular Formula | C₇H₁₁NS[3][4][5] | C₇H₁₁NS[7][8] |

| Molecular Weight | 141.24 g/mol [3][4] | 141.24 g/mol [8] |

| Density | 1.001-1.006 g/cm³[4] | Not readily available |

| Refractive Index | 1.480-1.502[4] | Not readily available |

| Solubility | Slightly soluble in water; miscible in fats and ethanol.[4] | Not readily available |

Synthesis of the this compound Core

The synthesis of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This involves the reaction of a thioamide with an α-haloketone.

A general workflow for the synthesis of a 4-substituted isopropylthiazole derivative is outlined below. The specific starting materials would be chosen based on the desired final product. For instance, for the synthesis of 2-isopropyl-4-hydroxymethylthiazole, 2-methylpropanethioamide can be condensed with a suitable halogenated C3 synthon.[1]

Caption: Mechanism of antimicrobial action for thiazole derivatives.

DNA Minor Groove Binding Agents

Thiazole-based compounds have been explored as DNA minor groove binders. [10][11]These agents can selectively bind to the minor groove of DNA, interfering with DNA-protein interactions and thereby inhibiting transcription. This mechanism is a promising strategy for developing novel anticancer, antibacterial, and antiviral therapies. [10][11]The inclusion of a lipophilic isopropylthiazole ring in such molecules could enhance their membrane permeability and cellular uptake. [11]

Flavor and Fragrance Industry

Beyond pharmaceuticals, 2-isopropyl-4-methylthiazole is widely used as a flavoring agent in food and beverages, imparting unique roasted, nutty, and tropical notes. [3][4][12]Its role in the Maillard reaction makes it a key component in creating savory and meaty flavors. [12]

Safety and Handling

As with any chemical, proper safety precautions are essential when handling isopropylthiazole derivatives.

-

Hazards: These compounds are generally flammable liquids and may be harmful if swallowed. They can cause skin and eye irritation. [4][13]* Handling: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [12][14]Avoid inhalation of vapors and direct contact with skin and eyes. [12][14]* Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed. [13][14]

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant applications ranging from flavor and fragrance to cutting-edge drug discovery. Their proven biological activities, particularly as antimicrobial and antitubercular agents, underscore their potential for the development of new therapeutics. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is paramount for researchers aiming to leverage this privileged heterocyclic core in their scientific endeavors.

References

-

Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry. [Link]

-

2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808. PubChem. [Link]

-

Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

2-ISOPROPYL-4-METHYLTHIAZOLE. Ernesto Ventós S.A. [Link]

-

2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical. Advanced Biotech. [Link]

- CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

-

2-Methyl-4-(1-methylethyl)thiazole | C7H11NS | CID 520569. PubChem. [Link]

-

tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]

-

Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central. [Link]

-

Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. An-Najah Repository. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

2-Isopropyl-4-(((N-cyclopropyl)amino)methyl)thiazole | C10H16N2S. PubChem. [Link]

-

2-isopropyl-4-methyl-3-thiazoline, 67936-13-4. The Good Scents Company. [Link]

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. [Link]

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. MDPI. [Link]

Sources

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiazole, 4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 6. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]

- 7. a2bchem.com [a2bchem.com]

- 8. 2-Methyl-4-(1-methylethyl)thiazole | C7H11NS | CID 520569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin [repository.najah.edu]

- 12. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [chemicalbull.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Elusive Presence of 4-Isopropylthiazole: A Technical Guide to Its Natural Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic World of Thiazoles

Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that play a pivotal role in the aroma and flavor profiles of a vast array of foods and beverages. Their sensory impact is often potent, contributing to a wide spectrum of notes, from nutty and roasted to green and tropical. Among these, 4-isopropylthiazole and its isomers are of particular interest due to their characteristic sensory attributes. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, with a primary focus on its formation through chemical reactions during food processing, a critical source of this and related flavor compounds. While the direct natural occurrence of this compound in raw, unprocessed materials is not extensively documented, its presence in the human diet is largely a consequence of the thermal processing of food.

Part 1: Natural Occurrence - A Tale of Isomers

Direct evidence for the presence of this compound in uncooked or unprocessed natural products is limited in scientific literature. However, its isomer, 2-isopropyl-4-methylthiazole , is a well-documented natural constituent in a variety of sources.[1][2] Understanding the occurrence of this closely related compound provides valuable context for researchers.

Documented Natural Sources of 2-Isopropyl-4-methylthiazole:

-

Fruits: Notably present in Indonesian durian fruit (Durio zibethinus), contributing to its complex and pungent aroma profile.[1][2] It has also been identified in red tomatoes.[1][2]

-

Fermented Products: Yeast extract is a known source of this compound.[1][2] Furthermore, 2-isopropyl-4-methylthiazole is a metabolite produced by Saccharomyces cerevisiae (baker's yeast).[1]

The presence of 2-isopropyl-4-methylthiazole in these diverse natural matrices highlights the biosynthetic capabilities of plants and microorganisms to produce complex flavor molecules. However, for this compound itself, the primary pathway to its presence in our food supply appears to be through chemical transformations during cooking.

Part 2: The Maillard Reaction - The Dominant Source of this compound

The most significant source of this compound and other flavor-active thiazoles in the human diet is the Maillard reaction . This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. It is responsible for the desirable flavors and aromas in a wide range of cooked foods.

The Maillard reaction is a cornerstone of flavor chemistry and proceeds through a cascade of intricate chemical transformations.[3][4] The formation of thiazoles is a key outcome of this pathway, particularly when sulfur-containing amino acids like cysteine and methionine are involved.

General Mechanism for Thiazole Formation in the Maillard Reaction:

The formation of thiazoles in the Maillard reaction involves the interaction of key intermediates:

-

Dicarbonyl Compounds: These are formed from the degradation of sugars. Examples include glyoxal, methylglyoxal, and diacetyl.

-

Hydrogen Sulfide (H₂S): This is primarily derived from the Strecker degradation of the sulfur-containing amino acid cysteine.

-

Ammonia (NH₃): This is produced from the degradation of amino acids.

-

Aldehydes and Ketones: These are also generated during the Maillard reaction and can contribute to the final structure of the thiazole.

The reaction of these intermediates leads to the formation of the thiazole ring. The specific substituents on the thiazole ring, such as the isopropyl group at the 4-position, are determined by the structures of the precursor dicarbonyls and aldehydes/ketones. For the formation of this compound, a key precursor would be an α-dicarbonyl that can provide the isopropyl group at the desired position.

Foods Rich in Maillard Reaction-Derived Thiazoles:

Given that the Maillard reaction is the primary source, this compound and its isomers are likely to be found in a variety of cooked and roasted foods:

-

Roasted Products: Coffee beans and cocoa beans are prime examples where roasting induces the Maillard reaction, leading to the formation of a complex array of flavor compounds, including thiazoles.[5][6][7][8]

-

Cooked Meats: The cooking of meat, particularly roasting and grilling, generates a rich profile of Maillard reaction products that contribute to its savory and roasted aroma.[9][10]

-

Baked Goods: The browning of bread crusts and other baked products is a classic example of the Maillard reaction in action.

-

Fried Potatoes: The characteristic flavor of fried potatoes is also heavily influenced by the Maillard reaction.[2]

Part 3: Analytical Methodologies for the Detection and Quantification of this compound

The identification and quantification of volatile and semi-volatile compounds like this compound in complex food matrices require sophisticated analytical techniques. The choice of method depends on the specific research objective, the nature of the sample, and the expected concentration of the analyte.

Sample Preparation and Extraction:

Effective extraction of volatile and semi-volatile compounds from the food matrix is a critical first step. Common techniques include:

-

Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples.

-

Simultaneous Distillation-Extraction (SDE): A classic technique for the isolation of volatile and semi-volatile compounds from aqueous samples.[9]

-

Liquid-Liquid Extraction: A conventional method for extracting compounds based on their differential solubility in two immiscible liquids.

Instrumental Analysis:

The primary analytical technique for the separation and identification of volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) .[9]

-

Gas Chromatography (GC): Separates the volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column.

-

Mass Spectrometry (MS): Provides structural information about the separated compounds by analyzing their mass-to-charge ratio, allowing for their identification.

For quantitative analysis, a calibration curve using a pure standard of this compound is necessary. Due to the complexity of food matrices, the use of an internal standard is often recommended to ensure accuracy and precision.

Summary Table: Natural Occurrence and Sources of Isopropylthiazoles

| Compound | Natural Occurrence (Unprocessed) | Primary Formation Pathway | Key Food Sources (Processed) |

| This compound | Not well-documented | Maillard Reaction | Roasted Coffee, Cooked Meats, Baked Goods |

| 2-Isopropyl-4-methylthiazole | Durian, Tomato, Coriander Seed Oil, Yeast | Maillard Reaction | Roasted Meats, Yeast Extract[1][2] |

| 4-Isopropyl-2-methylthiazole | Yeast Extract[11] | Maillard Reaction | Processed foods containing yeast extract |

Visualization of this compound Sources

The following diagram illustrates the primary sources and formation pathway of this compound.

Caption: Formation and key sources of this compound.

Conclusion

References

-

2-isopropyl-4-methylthiazole. PubChem. (n.d.). Retrieved from [Link]

-

tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. (n.d.). Retrieved from [Link]

-

4-isopropyl-2-methylthiazole. The Good Scents Company. (n.d.). Retrieved from [Link]

-

Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. (2022). Foods. Retrieved from [Link]

-

Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (2022). Food Chemistry. Retrieved from [Link]

-

Formation of a novel colored product during the Maillard reaction of D-glucose. (2003). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Potent Odorants of Raw Arabica Coffee. Their Changes during Roasting. (1998). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Understanding the Effects of Roasting on Antioxidant Components of Coffee Brews by Coupling On-line ABTS Assay to High Performance Size Exclusion Chromatography. (2017). Phytochemical Analysis. Retrieved from [Link]

-

How does roasting affect the antioxidants of a coffee brew? Exploring the antioxidant capacity of coffee via on-line antioxidant assays coupled with size exclusion chromatography. (2015). Food & Function. Retrieved from [Link]

-

Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. (2005). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

The chemistry of flavor formation in meat and meat products in response to different thermal and non‐thermal processing techniques: An overview. (2022). Journal of Food Processing and Preservation. Retrieved from [Link]

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 3. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of a novel colored product during the Maillard reaction of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Effects of Roasting on Antioxidant Components of Coffee Brews by Coupling On-line ABTS Assay to High Performance Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How does roasting affect the antioxidants of a coffee brew? Exploring the antioxidant capacity of coffee via on-line antioxidant assays coupled with size exclusion chromatography - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-isopropyl-2-methylthiazole, 32272-52-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Management of 2-Isopropyl-4-methylthiazole

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 2-isopropyl-4-methylthiazole (CAS RN: 15679-13-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data to offer a synthesized, field-proven perspective on managing this compound in a laboratory setting. By elucidating the causality behind safety protocols and grounding recommendations in authoritative sources, this guide aims to foster a culture of safety and ensure the integrity of experimental work involving this versatile heterocyclic compound.

A Note on Nomenclature: The query for "4-isopropylthiazole" has been interpreted to address the significantly more common and commercially available isomer, 2-isopropyl-4-methylthiazole . While this compound and its derivatives are valid chemical entities, the overwhelming body of safety, regulatory, and application data pertains to 2-isopropyl-4-methylthiazole.[1][2][3] This guide will therefore focus exclusively on the latter, providing the most relevant and practical safety information for laboratory professionals.

Chemical Identity and Physicochemical Properties

2-Isopropyl-4-methylthiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen.[4][5] It is a colorless to pale yellow liquid recognized for its distinctive green, nutty, and fruity aroma, which has led to its use as a flavoring agent in the food industry.[3][5][6] However, its utility in research and as a synthetic building block necessitates a thorough understanding of its chemical properties and associated hazards.[7]

Diagram 1: Chemical Structure of 2-Isopropyl-4-methylthiazole

Caption: Structure of 2-Isopropyl-4-methylthiazole (C₇H₁₁NS).

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NS | |

| Molecular Weight | 141.23 g/mol | |

| CAS Number | 15679-13-7 | [8] |

| Appearance | Clear, colorless to pale yellow liquid | [3][6] |

| Boiling Point | 92 °C at 50 mmHg (approx. 174-176 °C at 760 mmHg) | [3][9] |

| Density | 1.001 g/mL at 25 °C | [3] |

| Flash Point | 62 °C (143.6 °F) | [9] |

| Refractive Index | n20/D 1.5 (lit.) | [3] |

| Solubility | Slightly soluble in water; miscible in ethanol and fats. | [2] |

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-isopropyl-4-methylthiazole, the primary hazards stem from its flammability and its potential to cause irritation upon contact.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable Liquid and Vapour (Category 3): The flash point of 62°C indicates that it can be ignited under moderate heating.[9] Vapors are heavier than air and may travel a considerable distance to an ignition source, creating a flashback hazard.[10]

-

Harmful if Swallowed (Acute Toxicity, Oral): Ingestion can lead to adverse health effects.[2]

-

Causes Skin Irritation: Direct contact with the skin can cause irritation.[10]

-

Causes Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage if splashed into the eyes.[10]

-

May Cause Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.[10]

Reactivity and Incompatibility Profile

The thiazole ring is aromatic and relatively stable, but exhibits specific reactivities that must be managed.[4]

-

Incompatible Materials: The most significant incompatibility is with strong oxidizing agents .[1] Contact can lead to vigorous reactions, increasing the risk of fire or explosion.

-

Reactivity of the Thiazole Ring: The nitrogen atom at position 3 is basic and can react with acids.[10] While the C2 position is typically the most acidic proton on a thiazole ring, in this molecule it is substituted. Electrophilic substitution is most likely to occur at the C5 position.[4][10] Alkylation can occur at the nitrogen, forming a thiazolium salt.[4][10]

-

Hazardous Decomposition Products: Combustion or thermal decomposition will release toxic and irritating fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[1] The formation of hydrogen cyanide (HCN) under certain conditions is also possible.[11]

Risk Assessment Workflow

The causality behind a risk assessment involves evaluating both the intrinsic hazards of the substance and the specific parameters of the planned experiment. A systematic approach is crucial.

Diagram 2: Risk Assessment Workflow for 2-Isopropyl-4-methylthiazole

Caption: A decision workflow for assessing risks before handling the compound.

Safe Handling and Engineering Controls

The principle of ALARP (As Low As Reasonably Practicable) should govern all handling procedures. This is achieved through a combination of engineering controls and stringent work practices.

-

Primary Engineering Control: All manipulations of 2-isopropyl-4-methylthiazole must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[10][12] The fume hood provides the critical function of exhausting flammable and irritating vapors away from the operator.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Storage areas should also be well-ventilated to prevent the accumulation of flammable vapors.

-

Ignition Source Control: Due to the flammability hazard, all sources of ignition must be strictly excluded from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment such as stir plates, ovens, and vacuum pumps.[10] Use only explosion-proof electrical equipment and non-sparking tools when handling larger quantities.

-

Static Discharge Prevention: Static electricity can serve as an ignition source. When transferring the liquid, especially in larger quantities, containers and receiving equipment must be grounded and bonded to prevent the buildup of static charge.[12]

-

Safe Work Practices:

-

Avoid all personal contact, including inhalation.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling.[10][12]

-

Keep containers tightly closed when not in use to minimize vapor release.

-

Never work alone when handling this or any other hazardous chemical.

-

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks being performed. The choice of PPE is not merely a checklist item; it is a scientifically-informed decision to create a barrier between the researcher and the chemical hazard.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the material under pressure.[12]

-

Hand Protection: Chemically resistant gloves are required. Nitrile rubber gloves are a common and effective choice for incidental contact.[9] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating the skin.[12] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.

-

Skin and Body Protection: A flame-retardant laboratory coat is required.[12] When handling larger quantities, consider using impervious clothing or a chemical-resistant apron.[12] Do not wear shorts or open-toed shoes in the laboratory.[13]

-

Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges must be used.[12] Respirator use requires a formal respiratory protection program, including fit testing and training.

Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[10] The recommended storage temperature is often between 2-8°C to minimize vapor pressure.

-

Container Integrity: Store in the original, tightly sealed container. Containers must be clearly labeled with the chemical name and all relevant hazard warnings. Regularly inspect containers for leaks or damage.[10]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] Designate a specific area within a flammable liquids storage cabinet for this and other flammable organic compounds.

Spill and Emergency Procedures

Preparedness is paramount. All personnel working with this chemical must be familiar with emergency procedures and the location of safety equipment.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air and keep them at rest in a position comfortable for breathing.[12] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[8]

-

Skin Contact: Take off immediately all contaminated clothing.[12] Rinse the affected skin with plenty of water for at least 15 minutes.[12] If skin irritation occurs, get medical advice.[12]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses, if present and easy to do.[12] Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[14] Call a poison center or doctor immediately.[12]

Spill Response Protocol

The response to a spill must be swift, systematic, and safe. This protocol is for small, manageable laboratory spills (typically <100 mL). For larger spills, evacuate the area and contact emergency services.

Diagram 3: Laboratory Spill Response Workflow

Caption: Step-by-step procedure for managing a small laboratory spill.

Detailed Spill Cleanup Methodology:

-

Alert and Isolate: Immediately alert colleagues in the vicinity. Secure the area to prevent others from entering.

-

Assess and Equip: If the spill is large or ventilation is poor, evacuate and call for emergency response. For a small spill, ensure you are wearing the correct PPE (as detailed in Section 4), including double-gloving with nitrile gloves.

-

Control Vapors and Ignition: If not already done, extinguish all nearby ignition sources. If safe to do so, increase ventilation by opening the fume hood sash.

-

Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material. Place it into a heavy-duty plastic bag or a sealable container.

-

Decontaminate: Clean the spill surface area with soap and water.[9] Collect the cleaning materials and any contaminated items (e.g., gloves) and place them in the same hazardous waste container.

-

Package and Label: Seal the waste container. Attach a hazardous waste tag, clearly identifying the contents as "2-Isopropyl-4-methylthiazole" and any absorbent material.

-

Dispose and Report: Arrange for pickup by your institution's environmental health and safety (EHS) department. Report the incident to your supervisor.

Decontamination and Waste Disposal

Systematic decontamination and proper waste disposal are regulatory and ethical necessities to protect personnel and the environment.

Equipment Decontamination

Glassware and equipment should be decontaminated before being removed from the fume hood.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the thiazole residue. This rinseate must be collected as hazardous waste.

-

Wash: Wash the equipment thoroughly with soap and warm water.

-

Final Rinse: Rinse with deionized water and allow to dry.

Waste Management

All waste streams containing 2-isopropyl-4-methylthiazole must be treated as hazardous waste.

-

Liquid Waste: Unused or waste solutions should be collected in a designated, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams (e.g., oxidizers).

-

Solid Waste: Contaminated solid waste, including absorbent materials from spills, used gloves, and contaminated labware, must be collected in a separate, labeled solid hazardous waste container.[15]

-

Disposal Pathway: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. Drain disposal is strictly prohibited.[3]

Conclusion

2-Isopropyl-4-methylthiazole is a valuable compound in research and development, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By treating this substance with the respect it deserves—through diligent risk assessment, consistent use of engineering controls and PPE, and adherence to proper handling and disposal procedures—researchers can mitigate risks effectively. This guide serves as a technical resource to empower scientists to work safely and confidently, ensuring that scientific advancement and personal safety proceed in tandem.

References

-

Wikipedia. Thiazole. [Link]

- Apollo Scientific. (2023). 2-Isopropyl-4-methylthiazole Safety Data Sheet. [No URL provided in search results]

- Aurochemicals. (2022). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural - SDS. [No URL provided in search results]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

- Axxence Aromatic GmbH. (2023). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. [No URL provided in search results]

-

Ernesto Ventós S.A. 2-ISOPROPYL-4-METHYLTHIAZOLE. [Link]

-

PubMed. (2009). Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. [Link]

- Society for Chemical Hazard Communication. SDS – SECTION 4. [No URL provided in search results]

- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [No URL provided in search results]

-

PubChem. 2-Isopropyl-4-methylthiazole. [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [No URL provided in search results]

-

The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. [Link]

-

Environmental Health and Safety. Personal Protective Equipment for Laboratories. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. 2-isopropyl-4-methylthiazole. [Link]

-

International Labour Organization. ICSC 0554 - ISOPROPYL ALCOHOL. [Link]

-

Environmental Health and Safety. (2022). Biohazardous Waste Disposal Guide. [Link]

- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [No URL provided in search results]

Sources

- 1. Synthesis of new this compound hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [chemicalbull.com]

- 6. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]

- 7. chemimpex.com [chemimpex.com]

- 8. femaflavor.org [femaflavor.org]

- 9. Thiazole, 4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 14. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 15. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 4-Isopropylthiazole as a Versatile Building Block in Drug Discovery

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component for molecular design. This application note focuses on the 4-isopropylthiazole moiety, a specific and increasingly important building block. The isopropyl group at the 4-position provides a valuable lipophilic handle that can be used to probe hydrophobic pockets in target proteins, enhancing binding affinity and modulating pharmacokinetic properties.[4] We will explore the synthesis, key applications, and structure-activity relationships of this compound derivatives, providing detailed protocols for their preparation and functionalization in a drug discovery context.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds are cornerstones of modern drug discovery, with nitrogen-containing heterocycles present in approximately 75% of FDA-approved small-molecule drugs.[1][5] Among these, the thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom, which imparts a unique set of physicochemical properties.[1][6] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][7][8][9][10]

The this compound scaffold offers distinct advantages:

-

Lipophilic Interaction: The isopropyl group provides a well-defined hydrophobic substituent that can effectively interact with nonpolar regions of a biological target's binding site.

-

Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, and the isopropyl group can further enhance this stability.

-

Synthetic Tractability: The this compound core can be readily synthesized and functionalized, allowing for the rapid generation of compound libraries for screening and optimization.

A prime example of its clinical significance is its presence in the structure of Ritonavir , an antiretroviral medication used to treat HIV/AIDS.[6][11] The this compound moiety in Ritonavir plays a crucial role in its mechanism of action, particularly in its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[12] This "boosting" effect is exploited to increase the plasma concentration of other co-administered protease inhibitors.

Synthetic Strategies: Accessing the this compound Core

The most robust and widely used method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first described in 1887.[6][13][14] This reaction involves the condensation of an α-haloketone with a thioamide.